Validated Chiral LC Method for Detection and Quantification of the R-Isomer at 0.2 μg/mL
A validated chiral LC method using a Chiralpak IC column and an acetonitrile/n-butylamine (100:0.1 v/v) mobile phase achieves a resolution of >3.0 between the active S-isomer (aliskiren) and the R-isomer ((2R)-Aliskiren), enabling detection of the R-isomer at a level of 0.2 μg/mL [1]. The method's linearity was established from 0.2 μg/mL to 12 μg/mL, demonstrating its suitability for routine quality control of aliskiren hemifumarate bulk drug substance [1].
| Evidence Dimension | Limit of Detection (LOD) for R-Isomer |
|---|---|
| Target Compound Data | 0.2 μg/mL |
| Comparator Or Baseline | Aliskiren (S-isomer) not specified as a limit, but resolution >3.0 |
| Quantified Difference | Not applicable; this is an absolute detection limit. |
| Conditions | Chiralpak IC column (250 x 4.6 mm, 5 μm), mobile phase of acetonitrile–n-butylamine 100:0.1 (v/v), flow rate 1.0 mL/min, UV detection at 228 nm. |
Why This Matters
This quantitative detection limit is critical for ensuring the enantiomeric purity of aliskiren API meets ICH Q2(R1) guidelines, directly impacting procurement of validated reference materials for release testing.
- [1] Ashok, S., Varma, M. S., & Swaminathan, S. (2012). A Validated LC Method for the Determination of the Enantiomeric Purity of Aliskiren Hemifumarate in Bulk Drug Samples. Journal of Chromatographic Science, 50(9), 799–802. https://doi.org/10.1093/chromsci/bms073 View Source
